molecular formula C21H25N3S B2819540 1-(2-(2,5-dimethyl-1H-indol-3-yl)ethyl)-3-phenethylthiourea CAS No. 847389-61-1

1-(2-(2,5-dimethyl-1H-indol-3-yl)ethyl)-3-phenethylthiourea

Cat. No. B2819540
CAS RN: 847389-61-1
M. Wt: 351.51
InChI Key: SLAHZFLRQYTVNX-UHFFFAOYSA-N
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Description

The compound “1-(2-(2,5-dimethyl-1H-indol-3-yl)ethyl)-3-phenethylthiourea” is a thiourea derivative. Thioureas are a class of organic compounds structurally similar to ureas, except that the oxygen atom is replaced by a sulfur atom . They are involved in a wide range of chemical reactions and are commonly used in medicinal chemistry and as reagents in organic synthesis .

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties, as well as its biological activity. Some thioureas are known to be toxic, and the safety precautions used when handling them should be followed for this compound as well .

Future Directions

The future directions for research on this compound would depend on its observed properties and activities. If it shows promising biological activity, it might be studied further as a potential therapeutic agent. Alternatively, if it has interesting chemical properties, it might be used as a reagent or catalyst in organic synthesis .

properties

IUPAC Name

1-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-3-(2-phenylethyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3S/c1-15-8-9-20-19(14-15)18(16(2)24-20)11-13-23-21(25)22-12-10-17-6-4-3-5-7-17/h3-9,14,24H,10-13H2,1-2H3,(H2,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLAHZFLRQYTVNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)NC(=C2CCNC(=S)NCCC3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-(2,5-dimethyl-1H-indol-3-yl)ethyl)-3-phenethylthiourea

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